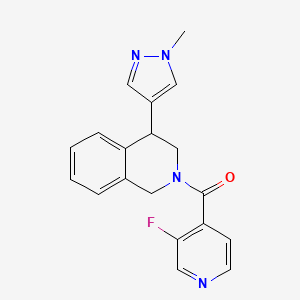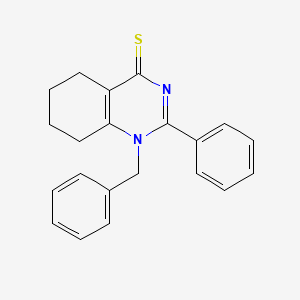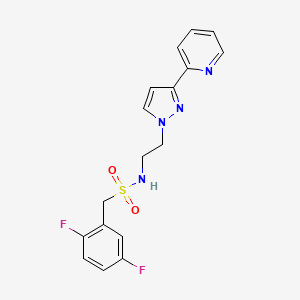
(3-fluoropyridin-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-fluoropyridin-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C19H17FN4O and its molecular weight is 336.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research Applications in Heterocyclic Chemistry
Synthesis and Structural Exploration : Research in heterocyclic chemistry often involves the synthesis and structural characterization of novel compounds. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles, such as the one involving piperidin and morpholino groups, demonstrate the importance of detailed structural characterization in identifying potential bioactive compounds (Prasad et al., 2018).
Antimicrobial Activity Studies : Some derivatives of pyrazolines and pyridines, similar in structural complexity to the compound , have been synthesized and evaluated for their antimicrobial activities. The incorporation of fluorine and other substituents into these molecules can significantly impact their biological activity, as seen in studies where compounds exhibited good antimicrobial properties (Kumar et al., 2012).
Catalysis and Chemical Transformations : Research into the selectivity of hydrogenations of N-methylquinolinium and related salts highlights the role of catalysts in facilitating chemical transformations of heterocyclic compounds. These studies can inform the development of synthetic methodologies for compounds like "(3-fluoropyridin-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone" by showing how different solvents and catalytic conditions affect the hydrogenation outcomes (Hönel & Vierhapper, 1983).
Theoretical and Computational Studies : The synthesis and characterization of novel compounds are often accompanied by theoretical and computational studies to predict their properties and reactivity. For example, density functional theory (DFT) studies on boric acid ester intermediates with benzene rings provide insights into the electronic structure and potential reactivity of complex organic molecules (Huang et al., 2021).
properties
IUPAC Name |
(3-fluoropyridin-4-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c1-23-10-14(8-22-23)17-12-24(11-13-4-2-3-5-15(13)17)19(25)16-6-7-21-9-18(16)20/h2-10,17H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGUPFTXAKCZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=C(C=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2536820.png)




![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2536830.png)
![(Z)-ethyl 4-oxo-3-phenyl-5-(3-phenylacrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536831.png)

![2-(difluoromethylsulfanyl)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]benzamide](/img/structure/B2536833.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536834.png)


![3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B2536839.png)
